Cas no 2171284-89-0 (5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid)

5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the presence of an Fmoc group, which provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS). The ethyl-substituted amide linkage enhances stability during coupling reactions, while the pentanoic acid moiety offers flexibility for further functionalization. This compound is particularly valuable for introducing branched or modified amino acid structures into peptides, enabling precise control over peptide design. Its high purity and well-defined stereochemistry make it suitable for research applications requiring tailored peptide sequences.
5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid structure
2171284-89-0 structure
Product Name:5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
CAS No:2171284-89-0
MF:C26H32N2O5
MW:452.542687416077
CID:6148207
PubChem ID:165580666
Update Time:2025-06-29

5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1575626
    • 2171284-89-0
    • 5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
    • Inchi: 1S/C26H32N2O5/c1-3-28(15-9-8-14-25(30)31)24(29)16-18(2)27-26(32)33-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,3,8-9,14-17H2,1-2H3,(H,27,32)(H,30,31)/t18-/m0/s1
    • InChI Key: SYSJWNOHHPEIIY-SFHVURJKSA-N
    • SMILES: O(C(N[C@@H](C)CC(N(CC)CCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 95.9Ų

5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid Pricemore >>

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5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid Related Literature

Additional information on 5-[(3S)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid

5-[(3S)-N-Ethyl-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}Amino)Butanamido]Pentanoic Acid: A Comprehensive Overview

In the realm of organic chemistry, the compound CAS No. 2171284-89-0, also known as 5-[(3S)-N-Ethyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid, stands out as a significant molecule with diverse applications in pharmaceuticals and biotechnology. This compound is a derivative of fluorenylmethoxycarbonyl (Fmoc), a widely used protecting group in peptide synthesis. The structure of this compound is characterized by its Fmoc group attached to an ethyl-substituted butanamide moiety, which is further connected to a pentanoic acid backbone.

The synthesis of this compound involves a multi-step process, including the formation of the Fmoc group, its attachment to the butanamide chain, and subsequent coupling with pentanoic acid. The stereochemistry at the chiral center (S configuration) plays a crucial role in determining the compound's properties and reactivity. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how minor structural changes can significantly impact biological activity.

One of the most notable applications of this compound is in peptide synthesis, where it serves as a protecting group for amino acids during solid-phase synthesis. The Fmoc group is particularly advantageous due to its ease of removal under mild basic conditions, making it ideal for large-scale peptide production. Moreover, the ethyl substitution on the butanamide chain enhances solubility and stability, making this compound suitable for use in various biochemical assays.

Recent research has explored the potential of this compound in drug delivery systems. Its ability to form stable amide bonds with other biomolecules makes it a promising candidate for conjugation with therapeutic agents. For instance, studies have demonstrated its use in creating bioconjugates that enhance drug targeting and reduce off-target effects, thereby improving therapeutic efficacy.

In addition to its role in peptide synthesis and drug delivery, this compound has shown potential in materials science. Its unique structure allows for the formation of self-assembled monolayers (SAMs) on various surfaces, which are valuable in creating nanostructured materials with tailored properties. Applications include sensors, catalytic surfaces, and advanced coatings.

The environmental impact of this compound has also been a topic of recent interest. Researchers have investigated its biodegradability and toxicity profiles under different conditions. Findings suggest that while it is not inherently toxic at low concentrations, proper disposal methods are necessary to minimize environmental risks.

In conclusion, CAS No. 2171284-89-0, or 5-[(3S)-N-Ethyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry and biology, driving innovation in drug development, materials science, and beyond.

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